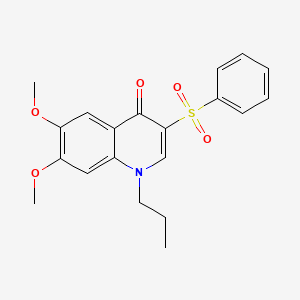

3-(benzenesulfonyl)-6,7-dimethoxy-1-propyl-1,4-dihydroquinolin-4-one

Description

3-(Benzenesulfonyl)-6,7-dimethoxy-1-propyl-1,4-dihydroquinolin-4-one is a synthetic heterocyclic compound featuring a 1,4-dihydroquinolin-4-one core modified with a benzenesulfonyl group at position 3, methoxy substituents at positions 6 and 7, and a propyl chain at position 1. The compound’s molecular formula is C₂₀H₂₁NO₅S, with a molecular weight of 403.45 g/mol.

Properties

IUPAC Name |

3-(benzenesulfonyl)-6,7-dimethoxy-1-propylquinolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO5S/c1-4-10-21-13-19(27(23,24)14-8-6-5-7-9-14)20(22)15-11-17(25-2)18(26-3)12-16(15)21/h5-9,11-13H,4,10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFUCBOATWZJWFH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=C(C(=O)C2=CC(=C(C=C21)OC)OC)S(=O)(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzenesulfonyl)-6,7-dimethoxy-1-propyl-1,4-dihydroquinolin-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

Formation of the quinoline core: This can be achieved through the Pfitzinger reaction, where an isatin reacts with a ketone in the presence of a base.

Introduction of the benzenesulfonyl group: This step involves the sulfonylation of the quinoline derivative using benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine.

Propylation: The final step involves the alkylation of the quinoline derivative with a propyl halide in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.

Reduction: Reduction of the quinoline ring can yield tetrahydroquinoline derivatives.

Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under acidic conditions.

Major Products

Oxidation: Quinone derivatives.

Reduction: Tetrahydroquinoline derivatives.

Substitution: Halogenated or nitrated quinoline derivatives.

Scientific Research Applications

3-(benzenesulfonyl)-6,7-dimethoxy-1-propyl-1,4-dihydroquinolin-4-one has several applications in scientific research:

Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.

Biological Studies: The compound is used in studies related to enzyme inhibition, particularly targeting enzymes involved in cancer and bacterial infections.

Chemical Synthesis: It serves as a building block for the synthesis of more complex molecules with potential pharmaceutical applications.

Material Science: The compound’s unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-(benzenesulfonyl)-6,7-dimethoxy-1-propyl-1,4-dihydroquinolin-4-one involves its interaction with biological macromolecules:

DNA Interaction: The compound can intercalate into DNA, disrupting the replication process and leading to cell death.

Enzyme Inhibition: It inhibits specific enzymes by binding to their active sites, preventing substrate access and subsequent catalytic activity.

Signal Transduction Pathways: The compound can modulate signal transduction pathways involved in cell growth and apoptosis, making it a potential anticancer agent.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Reactivity: Sulfonyl Derivatives

3-(1-Methyl-1H-pyrazol-3-yl)benzenesulfonyl chloride (CAS: 912569-59-6)

- Structure : Features a benzenesulfonyl chloride group with a 1-methylpyrazole substituent at position 3.

- Molecular Weight : 256.71 g/mol.

- Key Differences: The reactive sulfonyl chloride group (-SO₂Cl) contrasts with the stable benzenesulfonyl (-SO₂Ph) group in the target compound.

- Implications : The sulfonyl chloride’s reactivity makes it a precursor for synthesizing sulfonamides or sulfonate esters, whereas the target compound’s benzenesulfonyl group enhances stability for direct biological evaluation .

4-(1-Methyl-1H-pyrazol-3-yl)benzenesulfonyl chloride

- Structure : Analogous to the above but with the pyrazole substituent at position 4 of the benzene ring.

- Key Differences :

- Positional isomerism alters steric and electronic interactions. The para-substituted derivative may exhibit distinct reactivity in coupling reactions compared to the meta-substituted target compound.

Core Modifications: Dihydroquinolin-4-one Derivatives

3-((6-Methoxy)naphthalene-2-carbonyl)-1-pentyl-1,4-dihydroquinolin-4-one (Compound 97)

- Structure : Substituted with a 6-methoxynaphthalene-2-carbonyl group at position 3 and a pentyl chain at position 1.

- Molecular Weight: 400 g/mol (C₂₆H₂₅NO₃).

- The longer pentyl chain (vs. propyl in the target compound) increases hydrophobicity, which may affect membrane permeability .

3-(Anthracene-9-carbonyl)-1-pentyl-1,4-dihydroquinolin-4-one (Compound 98)

- Structure : Features an anthracene-9-carbonyl group at position 3.

- Molecular Weight: 420 g/mol (C₂₉H₂₅NO₂).

- The absence of methoxy groups (vs. 6,7-dimethoxy in the target compound) reduces polarity and hydrogen-bonding capacity .

Comparative Data Table

Research Implications and Gaps

- Sulfonyl vs. Carbonyl Groups : The benzenesulfonyl group in the target compound may confer different electronic and steric effects compared to the naphthalene/anthracene-carbonyl groups in Compounds 97 and 98, influencing target selectivity and metabolic stability.

- Substituent Chain Length : The propyl chain in the target compound vs. pentyl in Compounds 97/98 suggests a balance between hydrophobicity and molecular flexibility, which could optimize pharmacokinetics.

- Methoxy Substitution : The 6,7-dimethoxy groups in the target compound likely enhance solubility and hydrogen-bonding interactions compared to Compounds 97/98, which lack such polar substituents .

Further studies are needed to elucidate the biological activity, toxicity, and synthetic scalability of 3-(benzenesulfonyl)-6,7-dimethoxy-1-propyl-1,4-dihydroquinolin-4-one, building on the structural insights from these analogs.

Biological Activity

3-(Benzenesulfonyl)-6,7-dimethoxy-1-propyl-1,4-dihydroquinolin-4-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies based on diverse research findings.

Chemical Structure and Properties

The compound has the following structural formula:

This structure features a quinoline core substituted with a benzenesulfonyl group and methoxy groups, which are believed to contribute to its biological activity.

Anticancer Properties

Research indicates that this compound exhibits notable anticancer activity. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For example:

- Cell Lines Tested : The compound was evaluated against human breast cancer (MCF-7) and colon cancer (HT-29) cell lines.

- IC50 Values : The compound showed IC50 values of approximately 0.45 µM for MCF-7 and 0.80 µM for HT-29 cells, indicating potent antiproliferative effects .

The mechanism through which this compound exerts its anticancer effects involves:

- Inhibition of Cell Cycle Progression : The compound induces G0/G1 phase arrest in cancer cells, leading to reduced cell proliferation.

- Induction of Apoptosis : It activates apoptotic pathways by upregulating pro-apoptotic proteins and downregulating anti-apoptotic proteins.

Antimicrobial Activity

In addition to anticancer properties, there is evidence suggesting antimicrobial activity against various pathogens:

- Bacterial Strains Tested : The compound demonstrated effectiveness against Methicillin-resistant Staphylococcus aureus (MRSA).

- Minimum Inhibitory Concentration (MIC) : The MIC was determined to be 15 µg/mL, showcasing its potential as an antibiotic agent .

Study 1: Anticancer Efficacy in Vivo

A study conducted on mice bearing xenograft tumors showed that administration of this compound resulted in a significant reduction in tumor size compared to control groups. Tumor growth inhibition was measured at 70% after 30 days of treatment .

Study 2: Synergistic Effects with Other Agents

Another investigation explored the synergistic effects of this compound combined with standard chemotherapeutic agents like doxorubicin. The combination therapy led to enhanced cytotoxicity in resistant cancer cell lines, suggesting a potential strategy for overcoming drug resistance .

Data Tables

| Biological Activity | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Anticancer | MCF-7 | 0.45 | Cell cycle arrest & apoptosis |

| Anticancer | HT-29 | 0.80 | Cell cycle arrest & apoptosis |

| Antimicrobial | MRSA | 15 | Bacterial growth inhibition |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.